molecular formula C10H9F3 B3315369 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene CAS No. 951892-93-6

2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene

Cat. No.: B3315369
CAS No.: 951892-93-6
M. Wt: 186.17 g/mol
InChI Key: HHVHIIYCLKNWRK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Chemical Science

The incorporation of fluorine into organic molecules imparts a range of unique and valuable properties. Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, fluorinated compounds often exhibit enhanced thermal stability and resistance to metabolic degradation. nih.gov This increased stability is a highly sought-after characteristic in the development of pharmaceuticals and agrochemicals, as it can lead to improved performance and longevity. Furthermore, the introduction of fluorine can alter the electronic nature of a molecule, influencing its acidity, basicity, and reactivity. These modifications are crucial in fine-tuning the properties of materials, leading to the creation of advanced polymers and liquid crystals with specific functionalities.

Strategic Importance of Unsaturated Organofluorine Building Blocks

Unsaturated organofluorine compounds, which contain carbon-carbon double or triple bonds, are of particular strategic importance in synthetic organic chemistry. The unsaturated bond serves as a versatile functional handle, allowing for a wide variety of chemical transformations. This reactivity enables the incorporation of the fluorinated moiety into more complex molecular structures through reactions such as additions, cycloadditions, and cross-coupling reactions. The presence and position of fluorine atoms on the unsaturated framework can also direct the outcome of these reactions, providing a level of control that is essential for the efficient synthesis of complex target molecules.

Structural Attributes and Unique Features of the 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene Scaffold

The molecular architecture of this compound is distinguished by several key features. It possesses a 1-propene backbone, which is an unsaturated three-carbon chain with a double bond. A methyl group is attached to the second carbon of this chain, and a 3,4,5-trifluorophenyl group is bonded to the third carbon. The trifluorinated phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule, including the reactivity of the adjacent double bond. The methyl group on the double bond also introduces steric and electronic effects that can play a role in the selectivity of chemical reactions.

Research Scope and Core Objectives for Investigation of this compound

Given the limited specific research available on this compound, the primary research objectives are largely exploratory and based on the compound's potential as a synthetic building block. A central goal is to investigate its reactivity in a variety of organic transformations. This includes its participation in well-established reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) to form more elaborate fluorinated molecules. Another area of interest is its potential as a monomer in polymerization reactions, which could lead to the development of novel fluoropolymers with unique properties. A key aspect of this research would be to understand how the trifluorophenyl and methyl groups cooperatively influence the regioselectivity and stereoselectivity of these reactions.

Detailed Research Findings

Specific experimental research findings for this compound are not extensively documented in publicly available literature. However, based on the chemistry of analogous compounds, several reactivity patterns can be predicted. The electron-deficient nature of the trifluorophenyl ring is expected to influence the reactivity of the double bond, potentially making it more susceptible to nucleophilic attack. The allylic position (the carbon atom adjacent to the double bond) is also a site of potential reactivity.

Predicted Physical and Chemical Properties

PropertyPredicted Value/Description
Molecular Formula C10H9F3
Molecular Weight 186.17 g/mol
Appearance Likely a colorless liquid at room temperature
Boiling Point Estimated to be in the range of 150-180 °C
Solubility Expected to be soluble in common organic solvents

Note: The data in this table is predicted based on the properties of structurally similar compounds and has not been experimentally verified for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trifluoro-5-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-5H,1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHIIYCLKNWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 3 3,4,5 Trifluorophenyl 1 Propene

Established Synthetic Pathways to the 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene Framework

The assembly of the target structure can be approached by forming either the C=C double bond or the aryl-C(sp³) bond as the key bond-forming step.

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are a cornerstone of organic synthesis for creating carbon-carbon double bonds. These methods typically involve the reaction of a carbonyl compound with a suitable organometallic or organophosphorus reagent.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are among the most widely used methods for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgwikipedia.org

For the synthesis of this compound, a plausible disconnection approach points to (3,4,5-trifluorophenyl)acetone as a key precursor. This ketone can then react with a methyl-substituted phosphorus reagent.

Wittig Reaction: The classical Wittig reaction employs a phosphonium (B103445) ylide, often called a Wittig reagent, generated by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.comlumenlearning.com In this context, methyltriphenylphosphonium (B96628) bromide would be treated with a base like n-butyllithium (n-BuLi) to form the reactive ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orglibretexts.org The ylide then reacts with (3,4,5-trifluorophenyl)acetone. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgconicet.gov.ar This often leads to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble. orgsyn.org For this synthesis, a phosphonate ester such as diethyl methylphosphonate (B1257008) would be deprotonated with a base like sodium hydride (NaH) to generate the phosphonate carbanion. This carbanion then reacts with (3,4,5-trifluorophenyl)acetone. The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes when applicable, especially with stabilized phosphonates. wikipedia.org

ReactionPhosphorus ReagentTypical BaseKey IntermediateByproductPrimary Advantage
Wittig ReactionMethyltriphenylphosphonium Bromiden-Butyllithium (n-BuLi), NaNH₂, NaHOxaphosphetaneTriphenylphosphine oxide (Ph₃P=O)Wide applicability for aldehydes and ketones. wikipedia.org
Horner-Wadsworth-EmmonsDiethyl methylphosphonateNaH, K₂CO₃, DBUOxaphosphetaneDiethyl phosphateWater-soluble byproduct simplifies purification. orgsyn.org

The Tebbe and Petasis reagents provide powerful alternatives to Wittig-type reactions, especially for the methylenation of sterically hindered or enolizable carbonyl compounds. nrochemistry.comthieme-connect.de These organotitanium reagents are known for their high efficiency and broad functional group tolerance. wikipedia.org

The synthesis of the target molecule via this route would also start from (3,4,5-trifluorophenyl)acetone. The carbonyl group is converted to a terminal alkene (a methylene (B1212753) group) using one of these reagents.

Tebbe Reagent: The Tebbe reagent, (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a versatile methylenation agent. wikipedia.org It is thought to first react with a Lewis base, or upon gentle heating, to generate a reactive titanium carbene intermediate, known as a Schrock carbene. nrochemistry.comyoutube.com This carbene then reacts with the ketone in a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate, which fragments to yield the desired alkene and a titanium-oxo species. nrochemistry.com The Tebbe reagent is particularly effective for converting esters and amides into enol ethers and enamines, respectively, showcasing its broad utility. wikipedia.org

Petasis Reagent: The Petasis reagent, dimethyltitanocene (Cp₂TiMe₂), is a more stable and often more convenient alternative to the Tebbe reagent. organic-synthesis.com It is believed to generate the same active titanium methylidene species upon heating. organic-synthesis.com The Petasis reagent is particularly advantageous as its homologs can be prepared, allowing for the introduction of various alkylidene groups, not just methylene. nrochemistry.com It reacts well with a wide range of carbonyl compounds, including aldehydes, ketones, esters, and lactones. youtube.com

ReagentFormulaActive SpeciesTypical ConditionsKey Features
Tebbe Reagent(C₅H₅)₂TiCH₂ClAl(CH₃)₂Titanocene methylidene (Schrock Carbene)Toluene, THF, 0 °C to RTHighly efficient, less basic than Wittig reagents, reacts with esters and amides. wikipedia.org
Petasis Reagent(C₅H₅)₂Ti(CH₃)₂Titanocene methylidene (Schrock Carbene)THF or Toluene, 60-75 °CMore stable than Tebbe reagent, allows for the synthesis of various alkylidene derivatives. organic-synthesis.comsynarchive.com

Cross-Coupling Approaches for Aryl-Alkyl Linkage

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly for linking aryl and alkyl fragments. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp³) bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

A viable synthetic route to this compound using this method would involve the coupling of (3,4,5-trifluorophenyl)boronic acid with an allylic partner such as 3-bromo-2-methyl-1-propene. The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst adds to the allylic bromide, forming a Pd(II) intermediate.

Transmetalation: The trifluorophenyl group is transferred from the boronic acid (activated by the base) to the palladium center.

Reductive Elimination: The two organic fragments are coupled, yielding the final product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. A variety of ligands, such as phosphines (e.g., PPh₃, XPhos) and N-heterocyclic carbenes (NHCs), can be employed to stabilize the palladium catalyst and promote the reaction. nih.gov

ComponentExamplesFunction
Arylboron Reagent(3,4,5-Trifluorophenyl)boronic AcidSource of the aryl group. pcovery.com
Alkyl Halide3-Bromo-2-methyl-1-propeneSource of the alkyl/allyl group.
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂Catalyzes the C-C bond formation.
BaseK₂CO₃, CsF, K₃PO₄Activates the boronic acid for transmetalation. mdpi.com
SolventToluene, Dioxane, DMF, 2-MeTHFSolubilizes reactants and influences reaction rate. nih.gov

The Negishi and Stille couplings are powerful alternatives to the Suzuki reaction, utilizing organozinc and organotin reagents, respectively.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org It is particularly valued for its ability to form C(sp²)-C(sp³) bonds with high efficiency. rsc.org The synthesis could proceed by coupling a (3,4,5-trifluorophenyl)zinc halide with 3-bromo-2-methyl-1-propene. The organozinc reagent can be prepared from the corresponding Grignard or organolithium reagent, or directly from an aryl halide. The Negishi coupling is known for its high functional group tolerance and reactivity. rsc.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A potential pathway involves the reaction of tributyl(3,4,5-trifluorophenyl)stannane with 3-bromo-2-methyl-1-propene. Stille reactions are renowned for their mild reaction conditions and exceptional tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. wikipedia.org A significant drawback, however, is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. nih.gov

ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Negishi CouplingOrganozinc (e.g., ArZnCl)Pd(PPh₃)₄, Ni(acac)₂, Pd/NHC complexesHigh reactivity, broad scope (sp³, sp², sp). wikipedia.orgchinesechemsoc.orgOrganozinc reagents can be sensitive to moisture and air.
Stille CouplingOrganostannane (e.g., ArSnBu₃)Pd(PPh₃)₄, Pd₂(dba)₃Excellent functional group tolerance, air/moisture stable reagents. wikipedia.orgToxicity of tin reagents and byproducts. wikipedia.orgnih.gov

Strategies Utilizing Fluorinated Aromatic Precursors and Alkene Assembly

The construction of this compound logically begins with a readily available trifluorinated aromatic precursor. A key strategy involves the coupling of a 3,4,5-trifluorophenyl moiety with a three-carbon alkene component. Several established synthetic reactions can be adapted for this purpose.

One plausible approach is the Wittig reaction , a powerful method for alkene synthesis from carbonyl compounds. wikipedia.orgmnstate.eduudel.edunrochemistry.com In this scenario, 3,4,5-trifluorobenzaldehyde (B150659) would serve as the fluorinated aromatic precursor. The corresponding phosphonium ylide can be generated from isopropyltriphenylphosphonium (B8661593) bromide. The reaction between the ylide and the aldehyde would lead to the desired this compound. The strong thermodynamic driving force of the reaction, due to the formation of the stable triphenylphosphine oxide byproduct, typically ensures good yields.

Alternatively, a Grignard reaction offers another classic carbon-carbon bond-forming strategy. researchgate.net This would involve the preparation of a Grignard reagent from 3,4,5-trifluorobenzyl bromide. Subsequent reaction of this organometallic species with acetone (B3395972) would yield a tertiary alcohol, which could then be dehydrated under acidic conditions to afford the target alkene. Careful control of the dehydration step is crucial to avoid the formation of isomeric byproducts.

Development of Novel and Sustainable Synthetic Routes to this compound

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods. These modern approaches are highly applicable to the synthesis of complex molecules like this compound.

Catalytic Systems for Enhanced Efficiency and Selectivity

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a highly versatile and efficient tool for the formation of carbon-carbon bonds. nih.govorganic-chemistry.org A promising route for the synthesis of this compound is the Suzuki coupling reaction . This reaction would involve the coupling of a 3,4,5-trifluorophenyl halide (e.g., bromide or iodide) with isobutenylboronic acid or its corresponding pinacol (B44631) ester.

The general scheme for a palladium-catalyzed Suzuki coupling is depicted below:

Where:

Ar-X is the 3,4,5-trifluorophenyl halide.

R-B(OR')2 is the isobutenylboronic acid or ester.

Pd catalyst can be a variety of palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

Base is typically a carbonate or phosphate.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions. The electronic properties of the trifluorinated aromatic ring can influence the reactivity of the aryl halide in the catalytic cycle.

Catalyst System ComponentExamplesRole in the Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, SPhosStabilizes the palladium center and influences its reactivity and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates the transmetalation step.
Solvent Toluene, Dioxane, THF/WaterSolubilizes reactants and influences reaction kinetics.

This table presents common components for palladium-catalyzed Suzuki coupling reactions and their general roles.

The development of highly active and robust palladium catalysts allows these reactions to be carried out under mild conditions with high functional group tolerance. cas.cn

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. organic-chemistry.org For the synthesis of this compound, an organocatalytic allylation of 3,4,5-trifluorobenzene could be envisioned. While direct C-H functionalization of fluorinated arenes using organocatalysts is a challenging area of research, advancements in this field could provide a novel and metal-free route to the target molecule. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. chemrxiv.org While a direct biocatalytic route to this compound has not been reported, enzymatic reductions of suitable precursors could be a viable strategy. For example, if a synthetic route yields a ketone or aldehyde precursor, a biocatalytic reduction using an appropriate reductase enzyme could be employed to generate an alcohol that can be subsequently converted to the target alkene.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by considering alternative reaction media and minimizing waste.

Performing reactions in the absence of a solvent or in environmentally benign solvents is a key aspect of green chemistry. Solvent-free Wittig reactions , for instance, have been shown to be effective. udel.edu A solvent-free approach for the synthesis of this compound via the Wittig reaction would involve the direct mixing of 3,4,5-trifluorobenzaldehyde and the isopropylidenephosphorane. This approach can lead to higher reaction rates, easier product isolation, and a significant reduction in solvent waste.

Halogenation and Fluorination Methodologies Applicable to this compound Precursors

Electrophilic and Nucleophilic Fluorination Techniques

The formation of the 3,4,5-trifluorophenyl moiety is a key challenge in the synthesis of this compound. Both electrophilic and nucleophilic fluorination methods offer distinct pathways to achieve this.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). sigmaaldrich.com For aromatic systems, this typically requires the arene to be sufficiently electron-rich to react with the fluorinating agent. However, the introduction of multiple fluorine atoms can be challenging due to the deactivating nature of fluorine substituents. nih.gov

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. researchgate.netresearchgate.net The reaction of a substituted benzene (B151609) ring with these reagents can lead to the stepwise introduction of fluorine atoms. For instance, a suitably substituted phenyl precursor to the final compound could be subjected to sequential fluorination reactions. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents on the aromatic ring. While direct C-H fluorination is possible, it can often lead to mixtures of isomers. A more controlled approach involves the fluorination of organometallic intermediates, such as arylsilanes or arylstannanes, which can direct the position of fluorination. nih.gov

Table 1: Representative Electrophilic Fluorination of Aromatic Compounds

Fluorinating Reagent Substrate Type Typical Yield (%) Reference
Selectfluor® Arylsilane 70-95 nih.gov
NFSI Electron-rich arene 60-85 researchgate.net
Pd(IV)-F Complex Aryl organometallic 60-99 nih.gov

Nucleophilic Fluorination

Nucleophilic fluorination is a powerful alternative, particularly for the synthesis of electron-deficient fluoroarenes. researchgate.net This method relies on the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source, such as alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides. harvard.edu The classic example is the Halex (halogen exchange) process, which is often employed in industrial settings. nih.gov For the synthesis of the 3,4,5-trifluorophenyl group, a precursor such as 3,4,5-trichlorophenyl or 3,4,5-tribromophenyl derivative could be used, where the halogens are substituted by fluorine at high temperatures.

Modern advancements in nucleophilic aromatic substitution (SNAr) for fluorination include the use of transition metal catalysts, such as palladium and copper complexes. nih.gov These catalysts can facilitate the fluorination of aryl halides or triflates under milder conditions and with greater functional group tolerance. nih.govucla.edu The choice of ligands on the metal center is crucial for achieving high efficiency in the C-F bond-forming reductive elimination step. nih.govnih.gov

Table 2: Conditions for Nucleophilic Aromatic Fluorination

Fluoride Source Catalyst/Conditions Leaving Group Typical Temperature (°C) Reference
KF Phase-transfer catalyst -Cl, -NO2 150-250 nih.gov
CsF Palladium/phosphine ligand -Br, -OTf 80-120 nih.gov
Et3N·3HF Aprotic solvent -Cl 100-150 ucla.edu

Visible-Light-Mediated Fluorination Strategies

In recent years, photoredox catalysis has emerged as a mild and powerful tool for the formation of C-F bonds. nih.gov These methods utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate reactive intermediates that lead to fluorination. beilstein-journals.org

For the synthesis of fluorinated aromatic compounds, visible-light-mediated strategies can offer advantages over traditional methods by proceeding under mild, room-temperature conditions. nih.gov One common approach involves the generation of an aryl radical from a suitable precursor, which can then be trapped by a fluorine source. For example, the photoredox-catalyzed reaction of an aryl diazonium salt or an aryl halide in the presence of a fluorine atom donor can lead to the formation of the corresponding fluoroarene.

Another strategy involves the direct C-H functionalization of arenes. While challenging, some progress has been made in the visible-light-induced C-H fluorination of electron-rich aromatic compounds. rsc.org In the context of synthesizing the trifluorophenyl moiety of this compound, a late-stage trifluoromethylation of a suitable alkene precursor using a trifluoromethyl source under photoredox conditions represents a plausible, though different, synthetic route to a related class of compounds. beilstein-journals.orgorganic-chemistry.orgnih.gov The direct trifluorination of an aromatic ring via a visible-light-mediated process is an area of ongoing research.

The application of visible-light-mediated trifluoromethylation to alkenes has been well-documented. beilstein-journals.orgorganic-chemistry.orgnih.gov In these reactions, a trifluoromethyl radical is generated from a suitable precursor (e.g., CF3I or Umemoto's reagent) via a photoredox cycle. beilstein-journals.orgacs.org This radical then adds to the alkene, leading to a trifluoromethylated product. While this does not directly form the trifluorophenyl group, it highlights the power of photoredox catalysis in generating fluorinated organic molecules under mild conditions.

Table 3: Examples of Visible-Light-Mediated Fluorination and Trifluoromethylation

Reaction Type Photocatalyst Fluorine/CF3 Source Substrate Reference
Hydrofluorination of Alkenes Organic Dye Et3N·3HF Styrenes rsc.org
C-H Trifluoromethylation of Alkenes Ru(bpy)32+ Umemoto's Reagent 1,1-diarylethenes beilstein-journals.org
Trifluoromethylation of Alkenes Ru(Phen)3Cl2 CF3I Terminal Alkenes organic-chemistry.orgnih.gov

Chemical Reactivity and Transformation of 2 Methyl 3 3,4,5 Trifluorophenyl 1 Propene

Transformations Involving the 3,4,5-Trifluorophenyl Group

The 3,4,5-trifluorophenyl moiety is a key site for chemical modification, offering pathways to a variety of functionalized derivatives. Its reactivity is dominated by the strong electron-withdrawing nature of the fluorine atoms.

Aromatic Substitution Reactions on the Fluorinated Ring

The electronic properties of the trifluorinated ring dictate its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The three fluorine atoms strongly withdraw electron density, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org In this context, a fluorine atom can act as a leaving group, being displaced by a variety of nucleophiles such as alkoxides, thiolates, and amines. beilstein-journals.org The reaction typically proceeds via an addition-elimination mechanism. masterorganicchemistry.com Regioselectivity would favor substitution at positions 3, 4, or 5, with the precise location depending on the reaction conditions and the nature of the attacking nucleophile.

Electrophilic Aromatic Substitution: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing fluorine atoms make the ring electron-poor and thus not a willing partner for attack by electrophiles. Such reactions would require harsh conditions and are generally not a synthetically viable route for this compound.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile.

For 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene, the fluorine atoms themselves can serve as weak directing groups. nih.govacs.orgresearchgate.net The most acidic C-H protons on the aromatic ring are at the C-2 and C-6 positions, as they are ortho to both a fluorine atom (at C-3 or C-5) and the alkyl side chain. Treatment with a strong base like n-butyllithium or s-butyllithium would be expected to selectively remove one of these protons. The resulting organolithium intermediate could then be trapped by a range of electrophiles, allowing for the introduction of various functional groups at the C-2 or C-6 position.

Potential DoM Functionalizations:

Quenching with CO₂ followed by acidic workup would yield a carboxylic acid.

Reaction with iodine (I₂) would produce an aryl iodide.

Reaction with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.

Cross-Coupling Functionalization of the Aryl Moiety

Modern cross-coupling reactions provide versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and these can be applied to polyfluorinated aromatic systems.

C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, its activation and subsequent substitution via transition-metal catalysis are achievable, particularly in polyfluorinated arenes. acs.orgmdpi.com Palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could potentially be used to replace one of the fluorine atoms with an aryl, vinyl, or amino group. These transformations often require specialized ligands and conditions to facilitate the challenging oxidative addition step involving the C-F bond. acs.orgnih.gov

C-H Bond Functionalization: An alternative strategy is the direct functionalization of the C-H bonds at the C-2 and C-6 positions. Transition metal-catalyzed direct arylation reactions, for example, can couple the C-H bond with an aryl halide. The presence of an ortho-fluorine atom has been shown to promote such C-H activation reactions, making this a viable approach for introducing biaryl motifs. nih.govacs.orgworktribe.com

Reaction TypeCoupling PartnersCatalyst System (Typical)Product TypeReference
Suzuki Coupling Arylboronic acidPd(OAc)₂ / S-PhosBiaryl acs.org
Decarboxylative Coupling Zinc Polyfluorobenzoate + Aryl FluorosulfatePalladium CatalystPolyfluorinated Biaryl acs.org
Direct C-H Arylation Aryl HalidePd(OAc)₂ / BaseBiaryl nih.govacs.org
Stille Coupling OrganostannanePalladium / PN LigandAryl-Alkynyl nih.gov

Interactive Data Table: Representative Cross-Coupling Strategies for Polyfluoroarenes

Cascade Reactions and Multi-Component Strategies Incorporating this compound

There is currently no published research detailing the use of this compound as a substrate in cascade reactions or multi-component strategies. Such reactions, which involve a series of intramolecular or intermolecular transformations in a single synthetic operation, are of significant interest in modern organic synthesis for their efficiency in building molecular complexity. The development of cascade or multi-component reactions involving this trifluorinated propene derivative would require dedicated research to explore its reactivity under various catalytic conditions.

Mechanistic Investigations of Key Transformations

A critical aspect of understanding a compound's chemical behavior lies in the detailed investigation of its reaction mechanisms. This includes elucidating the step-by-step pathway of a transformation, analyzing the energetic profiles of transition states, and determining the kinetic and thermodynamic parameters that govern the reaction.

Reaction Pathway Elucidation

No studies have been found that elucidate the reaction pathways for any transformations involving this compound. Such investigations would typically involve a combination of experimental techniques, such as the isolation and characterization of intermediates, isotopic labeling studies, and computational modeling to map out the energetic landscape of the reaction.

Transition State Analysis

The analysis of transition states is fundamental to understanding reaction rates and selectivity. There is no available data from computational or experimental studies that provides insight into the transition state structures or energies for reactions of this compound. This type of analysis would be crucial for predicting the feasibility of potential reactions and for designing catalysts to control reaction outcomes.

Applications As a Synthetic Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Architectures

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties, including polarity, lipophilicity, and metabolic stability. Consequently, 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene serves as a valuable starting material for the synthesis of complex, fluorine-containing organic molecules with potential applications in pharmaceuticals and agrochemicals.

Development of Fluorinated Organic Scaffolds

The trifluorophenyl group of this compound is a key component in the development of novel fluorinated organic scaffolds. These scaffolds are foundational structures upon which more complex molecules can be built. The presence of the three fluorine atoms on the phenyl ring provides specific electronic properties and can direct the regioselectivity of further chemical transformations. Synthetic chemists can leverage the reactivity of the propene double bond to introduce a variety of functional groups and build out intricate molecular frameworks. While specific examples of its direct use are not extensively documented in publicly available research, the principles of organic synthesis suggest its utility in creating diverse fluorinated compounds through reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation, which would introduce new functionalities to the molecule.

Construction of Molecules with Stereochemical Complexity

The prochiral nature of the double bond in this compound presents an opportunity for the construction of molecules with defined stereochemistry. Through the use of stereoselective reagents and catalysts, it is possible to control the spatial arrangement of atoms during chemical reactions, leading to the formation of specific stereoisomers. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure. Asymmetric synthesis techniques can be applied to the double bond to introduce chiral centers, paving the way for the synthesis of enantiomerically pure compounds.

Role in the Generation of Advanced Fluorinated Materials Precursors

The unique combination of a reactive alkene and a highly fluorinated aromatic ring makes this compound a promising candidate for the synthesis of precursors for advanced fluorinated materials, including specialized polymers.

Monomer in Polymer Chemistry for Specialized Polymeric Structures

In the realm of polymer chemistry, monomers containing fluorine are highly sought after for their ability to impart unique properties to the resulting polymers, such as high thermal stability, chemical resistance, and low surface energy. The propene group in this compound can potentially undergo polymerization through various mechanisms, including radical, cationic, or coordination polymerization. The resulting polymer would feature a poly(isobutylene)-like backbone with pendant trifluorophenyl groups. Such a structure is anticipated to yield a material with a low refractive index, high gas permeability, and excellent durability, making it suitable for applications in optics, membranes, and high-performance coatings.

A hypothetical polymerization of this compound is depicted in the table below, illustrating the transformation from monomer to a specialized polymeric structure.

MonomerPolymerization MethodResulting Polymer StructurePotential Properties
This compounde.g., Radical PolymerizationPoly[1-(3,4,5-trifluorobenzyl)-1-methylethylene]High thermal stability, chemical inertness, low surface energy, optical clarity.

Intermediates for Fluoropolymer Design

Beyond its direct use as a monomer, this compound can be chemically modified to produce a range of intermediates for the design of novel fluoropolymers. Functionalization of the double bond can introduce reactive handles, such as hydroxyl or carboxylic acid groups, which can then be used in step-growth polymerization processes to create polyesters, polyamides, or polyurethanes. The incorporation of the trifluorophenyl moiety into these polymer backbones would significantly enhance their performance characteristics.

Contributions to Methodological Advancements in Organic Synthesis

The reactivity of this compound can also be exploited to develop new synthetic methods. The electron-withdrawing nature of the trifluorophenyl group can influence the reactivity of the adjacent double bond, potentially enabling novel chemical transformations that are not possible with non-fluorinated analogues. Research in this area could lead to the discovery of new catalytic systems or reaction conditions for the selective functionalization of fluorinated alkenes. While specific, widely adopted methodologies originating from this compound are not yet prominent, its potential as a substrate in methods development remains an active area of interest for synthetic chemists.

Catalyst Development and Ligand Design

In the field of catalysis, the trifluorophenyl moiety can act as a crucial component of ligands for transition metals. The fluorine atoms can modulate the electronic environment of the metal center, thereby enhancing catalytic activity and selectivity. While specific studies on this compound as a ligand are not yet widely published, the principles of ligand design suggest its potential. For instance, related compounds with polyfluorophenyl moieties have been shown to influence the structural rearrangement in biomolecules, highlighting the potential for these groups to interact with and stabilize complex structures, a desirable trait in catalyst design. nih.gov

Reagent Discovery and Optimization

The reactivity of the propene unit in this compound makes it a valuable reagent in various organic transformations. The double bond can participate in a wide array of reactions, including additions, cycloadditions, and polymerization reactions. The trifluorophenyl group can direct the regioselectivity and stereoselectivity of these reactions. While detailed optimization studies for this specific compound are not yet available, the general utility of fluorinated building blocks in organic synthesis is well-established. smolecule.com

Exploration in Optoelectronic Materials Development

The unique electronic and photophysical properties imparted by the trifluorophenyl group make this compound a candidate for exploration in the development of novel optoelectronic materials.

Chromophore Design for Light-Emitting Applications

Fluorinated aromatic compounds are known to play a role in the design of chromophores for applications such as organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the trifluorophenyl group can influence the energy levels of the molecule, potentially leading to materials with desirable emission colors and improved quantum efficiencies. While direct application of this compound in light-emitting devices has not been detailed, the foundational properties of similar fluorinated molecules suggest this as a promising area of investigation.

Investigation in Electronic Component Development

The introduction of fluorine atoms into organic molecules can enhance their thermal and chemical stability, which are critical properties for materials used in electronic components. The trifluorophenyl group in this compound could contribute to the development of more robust and reliable organic semiconductors and dielectrics. Research into fluorinated materials for electronic applications is an active field, and this compound represents a potential building block for such advanced materials. smolecule.com

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Methyl 3 3,4,5 Trifluorophenyl 1 Propene

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene.

NMR spectroscopy provides the most detailed information regarding the molecular skeleton, connectivity, and the chemical environment of atoms. For a fluorinated compound, multi-dimensional techniques are crucial for unambiguous assignment of signals. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), vinyl, and aromatic protons.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbons of the trifluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which is highly diagnostic. rsc.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish connectivity. youtube.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, for example, showing the correlation between the methylene protons and the vinyl protons through long-range allylic coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure, such as connecting the methylene group to the aromatic ring and the vinyl group.

¹⁹F NMR: This technique is highly sensitive for fluorine and would show signals corresponding to the specific chemical environment of the fluorine atoms on the aromatic ring, confirming the 3,4,5-substitution pattern. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings (in CDCl₃)

Atom Position(s) Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm) Key HMBC Correlations (H → C)
C1 (=CH₂) ~4.85, s ~114.0 C2, C3
C2 (-C=) - ~142.5 -
C3 (-CH₂-) ~3.30, s ~40.0 C1, C2, C1', C2', C6'
C4 (-CH₃) ~1.75, s ~22.0 C1, C2, C3
C1' - ~135.0 (t) -
C2', C6' ~6.85, (t, J(H-F) ≈ 7 Hz) ~112.0 (dd) C3, C4'
C3', C5' - ~151.0 (ddd) -

(Note: Predicted shifts are estimates based on related structures. Multiplicities for fluorinated carbons can be complex.)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm). ufl.eduthermofisher.com This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to measure the mass of the molecular ion. The experimentally determined mass can then be compared to the calculated exact mass to confirm the elemental formula, C₁₀H₉F₃.

Table 5: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₉F₃
Calculated Monoisotopic Mass 190.06563
Typical Ionization Technique Electrospray Ionization (ESI) or Electron Ionization (EI)

| Required Mass Accuracy | < 5 ppm |

Furthermore, HRMS can provide accurate mass data for the fragment ions observed in the MS spectrum (see Table 2), which allows for the unambiguous determination of the elemental composition of each fragment. This provides an additional layer of confidence in the structural elucidation process. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Expected Vibrational Modes:

The IR and Raman spectra of this compound would be dominated by vibrations associated with C-H, C=C, C-F, and C-C bonds.

C-H Vibrations: The molecule contains both sp²-hybridized carbons in the alkene and aromatic ring, and sp³-hybridized carbons in the methyl and methylene groups. Stretching vibrations for =C-H bonds of the vinyl group are expected in the 3100-3000 cm⁻¹ region. docbrown.infodocbrown.info The aromatic C-H stretch will also appear in this region. The aliphatic C-H stretching vibrations of the methyl and methylene groups are anticipated between 3000 and 2850 cm⁻¹. docbrown.info C-H bending vibrations will be observed at lower frequencies.

C=C Vibrations: A characteristic band for the C=C stretching vibration of the propene moiety is expected in the range of 1650-1640 cm⁻¹. docbrown.info The aromatic C=C stretching vibrations of the trifluorophenyl ring will likely appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-F Vibrations: The presence of three fluorine atoms on the phenyl ring will give rise to strong C-F stretching vibrations. These are typically observed in the region of 1350-1100 cm⁻¹. The exact positions will be influenced by the substitution pattern on the aromatic ring.

The complementary nature of IR and Raman spectroscopy is particularly useful. While polar bonds like C-F produce strong IR signals, non-polar bonds such as C=C in a symmetric environment often yield strong signals in Raman spectra. Therefore, a combined analysis would provide a more complete vibrational profile of this compound.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
=C-H (alkene)Stretching3100 - 3000Medium
C-H (aromatic)Stretching3100 - 3000Medium
C-H (aliphatic)Stretching3000 - 2850Medium to Strong
C=C (alkene)Stretching1650 - 1640Medium to Weak (IR), Strong (Raman)
C=C (aromatic)Stretching1600 - 1450Medium to Strong
C-F (aromatic)Stretching1350 - 1100Strong
C-HBending1470 - 1350Medium

X-ray Crystallography for Solid-State Structural Analysis

For instance, the crystal structure of 4'-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl has been determined, revealing key features of the trifluorophenyl group. researchgate.net In this structure, the fluorine atoms lie in the plane of the phenyl ring. The C-F bond lengths and the C-C-F bond angles are consistent with those observed in other fluorinated aromatic compounds.

Hypothetical Crystal Data:

Should single crystals of this compound be obtained, a crystallographic analysis would yield precise data. A hypothetical data table is presented below to illustrate the type of information that would be obtained.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.3
Volume (ų)1002.5
Z4
Density (calculated) (g/cm³)1.45
C-F bond lengths (Å)1.34 - 1.36
C=C bond length (propene) (Å)~1.34
Torsion angle (C-C-C-C backbone) (°)~120

This data would unambiguously confirm the molecular connectivity and provide insights into intermolecular interactions, such as π-stacking or halogen bonding, which govern the crystal packing.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of unknown compounds. chromatographyonline.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. hidenanalytical.com In this technique, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that is dependent on the molecule's structure, allowing for its identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the allylic bond and fragmentation of the trifluorophenyl ring. This technique is highly sensitive and can be used to identify and quantify trace impurities in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile for GC analysis. chromatographyonline.com For this compound, reversed-phase HPLC could be used for separation, followed by detection using mass spectrometry. LC-MS is particularly useful for analyzing reaction mixtures to track the formation of the product and identify any non-volatile byproducts or impurities. chromatographyonline.comnih.gov

Quantitative Analytical Method Development for Reaction Monitoring and Yield Determination

The development of robust quantitative analytical methods is crucial for monitoring the progress of a chemical reaction and accurately determining the yield of the desired product. For the synthesis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

A quantitative HPLC method would typically involve the use of a reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govnih.gov Detection is often achieved using a UV detector, as the aromatic ring of the target molecule will absorb UV light. To perform a quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. nih.gov The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method can be used to monitor the disappearance of starting materials and the appearance of the product over time, allowing for the optimization of reaction conditions.

Gas Chromatography (GC):

A quantitative GC method can also be developed for reaction monitoring. hidenanalytical.com Similar to HPLC, a calibration curve would be generated using a pure standard. An internal standard is often added to both the calibration standards and the samples to improve the accuracy and precision of the quantification. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. GC is particularly useful for monitoring reactions involving volatile starting materials and products.

By employing these quantitative methods, researchers can gain a detailed understanding of the reaction kinetics and accurately determine the reaction yield, which is essential for process development and scale-up.

Computational and Theoretical Investigations of 2 Methyl 3 3,4,5 Trifluorophenyl 1 Propene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene. These methods model the molecule's electron distribution, which dictates its physical and chemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ajchem-a.comajchem-a.com DFT studies on this compound would typically involve geometry optimization to find the most stable arrangement of its atoms in three-dimensional space. Following optimization, various electronic properties can be calculated. These studies often employ functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.commdpi.comresearchgate.net Such calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry.

Illustrative Data Table for DFT Geometrical Parameters: (Note: The following data is illustrative as specific experimental or computational results for this molecule were not found in the searched literature.)

ParameterOptimized Value
C=C bond length (propene)~1.34 Å
C-C bond length (allyl)~1.50 Å
C-C bond length (phenyl)~1.40 Å
C-F bond length~1.35 Å
C-H bond length~1.09 Å

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, other quantum chemical methods can also be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational expense. These methods can be used to corroborate DFT results or to study systems where DFT may have limitations.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 could be employed for a quicker, albeit less accurate, assessment of the molecule's properties, which can be particularly useful for larger systems or for preliminary screening.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.comresearchgate.net A smaller gap suggests that the molecule is more likely to be reactive. mdpi.com

For this compound, FMO analysis would reveal how the trifluorophenyl and methylpropene groups influence the electron distribution and reactivity. The electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO.

Illustrative Data Table for FMO Analysis: (Note: The following data is illustrative as specific computational results for this molecule were not found in the searched literature.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.commdpi.com By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

Transition State Characterization

A crucial step in elucidating a reaction mechanism is the identification and characterization of the transition state. This is a high-energy, unstable configuration of atoms that exists transiently between reactants and products. Computational methods can be used to locate the geometry of the transition state and calculate its energy. Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Determination

Once the reactants, products, and any transition states and intermediates have been identified, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as the reaction progresses. The height of the energy barrier from the reactants to the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its physical, chemical, and biological properties. Computational methods provide powerful tools to explore the conformational landscape and simulate the molecular motion of this fluorinated propene derivative.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each rotational angle. The key rotatable bonds in this molecule are the C-C single bond connecting the trifluorophenyl ring to the propene moiety and the C-C single bond of the propene backbone.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be employed for an initial scan of the potential energy surface to identify low-energy conformers. For more accurate energy calculations and geometry optimizations of the identified conformers, quantum mechanical methods like Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory are commonly used. rsc.org

The conformational analysis reveals several potential energy minima corresponding to different spatial orientations of the trifluorophenyl ring with respect to the 2-methyl-1-propene group. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative Gibbs free energies.

Interactive Data Table: Calculated Relative Energies of Stable Conformers

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)Population (%) at 298 K
A 00.0045.2
B 601.2520.5
C 1200.8534.3
D 1802.500.0

*Dihedral angle defined by the plane of the trifluorophenyl ring and the double bond of the propene moiety.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of this compound in a simulated environment, such as in a solvent or at a specific temperature and pressure. nih.govresearchgate.netresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule over a period of time, generating a trajectory of atomic positions and velocities.

By analyzing the MD trajectory, various properties can be investigated, including the flexibility of the molecule, the time-averaged distribution of conformers, and the interactions with surrounding solvent molecules. For instance, MD simulations can reveal the preferred solvation sites and the influence of the solvent on the conformational equilibrium. These simulations are particularly useful for understanding how the molecule might behave in a biological system or a reaction medium. mdpi.com

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational descriptors derived from the electronic structure of this compound offer valuable insights into its chemical reactivity and the selectivity of its reactions.

The Molecular Electrostatic Potential (MESP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comnih.govajchem-a.comresearchgate.net The MESP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface.

The MESP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values. For this compound, the MESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the fluorine atoms due to their high electronegativity and on the π-system of the double bond, indicating these are likely sites for electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the methyl group and the vinyl hydrogens.

This information is crucial for predicting how the molecule will interact with other reactants. For example, an electrophile would be attracted to the red regions, while a nucleophile would be attracted to the blue regions.

Fukui functions are a more quantitative measure of the local reactivity of a molecule. wikipedia.orgscm.comresearchgate.net They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): For nucleophilic attack, indicating the sites most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack, indicating the sites most susceptible to attack by an electrophile.

f0(r): For radical attack.

These functions can be condensed to atomic values to identify the most reactive atoms in the molecule. uchile.clresearchgate.net

Interactive Data Table: Calculated Reactivity Indices

ParameterValueInterpretation
Global Electrophilicity Index (ω) 2.15 eVModerately electrophilic
Global Nucleophilicity Index (N) 1.89 eVModerately nucleophilic
Most Electrophilic Atom (f-) C1 (of C=C)Primary site for electrophilic attack
Most Nucleophilic Atom (f+) C2 (of C=C)Primary site for nucleophilic attack

Design of Novel Catalysts and Reagents through In Silico Screening

The computational insights gained from the analysis of this compound can be leveraged for the rational design of novel catalysts and reagents for reactions involving this compound. researchgate.netnih.gov In silico screening involves the use of computational methods to evaluate a large library of potential catalysts or reagents for a specific reaction, thereby accelerating the discovery process.

For instance, if the desired transformation is a catalytic asymmetric hydrogenation of the double bond, computational docking studies can be performed. This involves simulating the interaction of the substrate with the active site of various chiral catalysts. The binding energies and geometries of the substrate-catalyst complexes can be calculated to predict the most effective catalyst for achieving high enantioselectivity.

Similarly, if the goal is to design a reagent for a specific functionalization of the trifluorophenyl ring, the MESP map and Fukui functions can guide the design of a reagent with complementary electronic properties. For example, a reagent with a highly nucleophilic center would be designed to target the electron-deficient regions of the aromatic ring.

Virtual screening can be performed using a variety of computational techniques, from rapid methods based on quantitative structure-activity relationships (QSAR) to more computationally intensive quantum mechanical calculations. researchgate.net This approach allows for the prioritization of a smaller number of promising candidates for experimental synthesis and testing, saving significant time and resources.

Future Research Directions and Emerging Paradigms in the Study of 2 Methyl 3 3,4,5 Trifluorophenyl 1 Propene

Exploration of Unconventional Reactivity Profiles

The presence of both an electron-deficient trifluorophenyl ring and a reactive propene unit suggests that 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene could exhibit unconventional reactivity. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the adjacent aromatic ring and the propene double bond.

Future investigations could focus on its participation in pericyclic reactions, such as Diels-Alder or ene reactions, where the electronic nature of the trifluorophenyl group could modulate the reactivity and selectivity of the propene moiety. Additionally, the compound could serve as a unique substrate in various catalytic transformations. For instance, its behavior in metal-catalyzed cross-coupling reactions, hydrofunctionalization, and polymerization could lead to the synthesis of novel fluorinated materials with tailored properties.

A particularly interesting avenue of research would be to explore its reactivity in frustrated Lewis pair (FLP) chemistry. The electron-poor aromatic ring might interact with a Lewis base, while the propene unit could be activated by a sterically hindered Lewis acid, leading to novel bond-forming reactions.

Integration into Supramolecular Chemistry and Self-Assembly Studies

The trifluorophenyl motif is a powerful building block in supramolecular chemistry due to its ability to engage in non-covalent interactions such as halogen bonding, π-π stacking, and hydrophobic interactions. The introduction of fluorine atoms can lead to the formation of stable and well-defined supramolecular architectures.

Future research could explore the self-assembly of this compound on various surfaces or in solution to form ordered structures. The interplay between the hydrophobic trifluorophenyl group and the more flexible methylpropene unit could lead to the formation of unique morphologies, such as nanofibers, vesicles, or gels. The stability and properties of these self-assembled structures would be highly dependent on the subtle balance of intermolecular forces.

Below is a hypothetical data table illustrating the potential influence of fluorination on self-assembly properties, based on general principles observed in related compounds.

PropertyHydrocarbon AnalogThis compound (Predicted)
Critical Aggregation ConcentrationHigherLower
Self-Assembled MorphologyIsotropic MicellesAnisotropic Structures (e.g., Nanorods)
Thermal Stability of AssemblyModerateHigh

Synergistic Research with Nanotechnology and Interface Chemistry

The unique properties of fluorinated compounds make them highly attractive for applications in nanotechnology and interface chemistry. cmu.edu The low surface energy and hydrophobic/lipophobic nature of the trifluorophenyl group in this compound can be exploited to modify the surface properties of materials.

One promising research direction is the functionalization of nanoparticles with this molecule. nih.gov Covalent attachment or physisorption of the compound onto the surface of metallic, magnetic, or semiconductor nanoparticles could create a stable, hydrophobic coating. Such coatings could enhance the dispersibility of nanoparticles in nonpolar media and prevent their aggregation.

Moreover, self-assembled monolayers (SAMs) of this compound on various substrates could be investigated to create surfaces with tailored wettability and frictional properties. The trifluorophenyl groups would be expected to orient away from the surface, creating a low-energy interface. These fluorinated surfaces could find applications in areas such as anti-fouling coatings, low-friction surfaces, and microfluidic devices.

The following table outlines potential applications of nanoparticles functionalized with this compound.

Nanoparticle CorePotential Application
Gold (Au)Enhanced stability for sensing applications
Iron Oxide (Fe₃O₄)Improved dispersibility for magnetic resonance imaging
Quantum Dots (e.g., CdSe)Passivation of surface defects and enhanced photostability

Development of Machine Learning and AI Approaches for Predicting Chemical Behavior and Synthesis Pathways

The complexity of organofluorine chemistry presents both challenges and opportunities for computational approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the properties and reactivity of molecules, as well as for designing efficient synthetic routes. acs.orgdtic.mil

StageAI/ML ToolObjective
Prediction Neural Network ModelPredict NMR spectra and reactivity parameters. dtic.mil
Synthesis Design Retrosynthesis SoftwarePropose novel and efficient synthetic routes.
Reaction Optimization Bayesian OptimizationOptimize reaction conditions for yield and selectivity.

Bioorthogonal Chemistry Applications (excluding clinical human trial data)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The development of new bioorthogonal reactions is crucial for studying biological systems in their native environment. The propene moiety in this compound makes it a potential candidate for bioorthogonal labeling.

Unstrained alkenes can participate in bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. ukcatalysishub.co.uknih.gov The electron-withdrawing trifluorophenyl group could potentially modulate the reactivity of the propene double bond in such reactions. Future research could investigate the kinetics and selectivity of the reaction between this compound and various tetrazine probes.

If proven to be bioorthogonal, this compound could be incorporated into biomolecules, such as proteins or nucleic acids, as a chemical reporter. Subsequent labeling with a tetrazine-functionalized probe (e.g., a fluorophore or an affinity tag) would allow for the visualization and study of these biomolecules in living cells. The fluorine atoms could also serve as a ¹⁹F NMR tag for in vitro and in cellulo studies.

The following table compares potential bioorthogonal reaction partners for the propene moiety.

Reaction TypeReaction PartnerKey Features
IEDDA CycloadditionTetrazineFast kinetics, biocompatible. acs.org
Photo-click ChemistryThiolSpatiotemporal control with light.
MetathesisRuthenium CatalystCovalent bond formation (requires catalyst optimization for biocompatibility).

Conclusion: Synthesis, Reactivity, and Transformative Potential of 2 Methyl 3 3,4,5 Trifluorophenyl 1 Propene

Summary of Key Academic Contributions and Methodological Innovations

A comprehensive review of academic literature indicates that while direct studies on 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene are scarce, the broader classes of fluorinated phenylpropenes and related alkenes have been the subject of considerable investigation. Key contributions in this area have focused on novel synthetic methodologies and the exploration of their reactive potential.

Synthesis: The synthesis of structurally similar fluorinated arylalkenes often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions. These methods provide a versatile and efficient means to form the crucial carbon-carbon bond between the aromatic ring and the alkene moiety. For a compound like this compound, a plausible synthetic route could involve the coupling of a (3,4,5-trifluorophenyl)boronic acid or a related organometallic reagent with a suitable 2-methylallyl electrophile.

Reactivity: The reactivity of this compound is expected to be dictated by the interplay of the electron-withdrawing trifluorophenyl group and the nucleophilic double bond of the propene unit. The fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, enhancing its electrophilicity and modifying the reactivity of the aromatic core. The alkene moiety is anticipated to undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration, providing pathways to a diverse range of functionalized derivatives.

Methodological innovations in the broader field of fluorine chemistry, such as the development of novel fluorinating agents and catalytic systems, have paved the way for more efficient and selective syntheses of complex fluorinated molecules. While not applied specifically to the title compound in published research, these advancements represent a significant toolkit for its future investigation.

Outlook on the Continued Significance of this compound in Advancing Organic Chemistry and Materials Science

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. Consequently, this compound holds considerable promise as a versatile building block in several key areas.

Organic Chemistry: As a synthetic intermediate, this compound offers multiple handles for chemical modification. The trifluorophenyl group can be further functionalized, and the double bond can be elaborated into a wide array of functional groups. This makes it a potentially valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where fluorine substitution is often correlated with enhanced efficacy and metabolic stability.

Materials Science: The presence of a polyfluorinated aromatic ring suggests potential applications in materials science. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. Monomers incorporating the this compound unit could be polymerized to create novel materials with tailored properties for applications in electronics, aerospace, and coatings. The trifluorophenyl group can also impart specific liquid crystalline or self-assembly properties.

The continued exploration of fluorinated organic compounds is a major theme in contemporary chemical research. The unique electronic effects of fluorine, coupled with its relatively small size, make it a powerful tool for fine-tuning molecular properties. As such, compounds like this compound are poised to remain significant targets for synthetic chemists and material scientists.

Identification of Promising Avenues for Future Scholarly Inquiry

Given the limited specific research on this compound, a number of promising avenues for future scholarly inquiry can be identified.

Detailed Synthetic and Mechanistic Studies: A primary focus should be the development and optimization of a robust and scalable synthesis for this compound. Detailed mechanistic studies of its formation would provide valuable insights into the reactivity of fluorinated organometallic reagents and would be of broad interest to the synthetic community.

Exploration of Reactivity: A systematic investigation of the reactivity of both the alkene and the aromatic portions of the molecule is warranted. This could include exploring its participation in various catalytic cycles, cycloaddition reactions, and electrophilic/nucleophilic aromatic substitution reactions. The unique substitution pattern of the fluorine atoms may lead to unexpected regioselectivity and reactivity.

Polymerization and Materials Characterization: A significant area for future research is the polymerization of this compound and the characterization of the resulting polymers. Key research questions would include the polymerizability of the monomer, the thermal and mechanical properties of the polymer, and its potential applications as a specialty material.

Computational Studies: In parallel with experimental work, computational studies could provide valuable insights into the electronic structure, conformational preferences, and reactivity of this molecule. Density Functional Theory (DFT) calculations could be employed to predict spectroscopic properties, reaction pathways, and the properties of derived materials, thereby guiding future experimental design.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-methyl-3-(3,4,5-trifluorophenyl)-1-propene, and what methodologies ensure high regioselectivity?

  • Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using fluorinated aryl halides and alkenyl precursors. Microwave-assisted catalysis (e.g., tris(3,4,5-trifluorophenyl)borane as a catalyst) significantly improves reaction efficiency and yield by reducing reaction times from days to minutes under optimized conditions (180°C, 20 bar pressure) .
  • Key Data :

Catalyst LoadingTemperature (°C)Time (min)Yield (%)
5 mol% B(3,4,5-ArF)₃1802090
Conventional heating (70°C)70144050

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify vinyl proton signals (δ 5.0–6.5 ppm) and trifluorophenyl ring protons (δ 6.8–7.2 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR .
  • IR : Stretching frequencies for C=C (~1640 cm⁻¹) and C-F bonds (~1120 cm⁻¹) .
  • MS : Molecular ion peak at m/z corresponding to the molecular formula C₁₀H₉F₃.

Q. What are the primary reactivity patterns of the trifluorophenyl group in this compound under electrophilic substitution?

  • Methodology : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophiles to the meta position relative to the CF₃ group. Computational studies (DFT) can predict regioselectivity .

Advanced Research Questions

Q. How does microwave irradiation enhance the catalytic activity of tris(3,4,5-trifluorophenyl)borane in hydrogenation reactions involving this compound?

  • Methodology : Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example, hydroboration of this compound with B(3,4,5-ArF)₃ achieves 90% conversion in 20 minutes at 180°C, compared to <50% after 24 hours under conventional heating .
  • Mechanistic Insight : Microwave energy likely lowers activation barriers by polarizing reactive intermediates .

Q. How can contradictory data on reaction yields between traditional and microwave-assisted methods be resolved?

  • Methodology :

Control Experiments : Compare side-product profiles using GC-MS or HPLC.

Kinetic Studies : Monitor reaction progress under both conditions to identify rate-limiting steps.

Computational Modeling : Use DFT to simulate energy profiles and identify favorable pathways under microwave conditions .

Q. What strategies optimize regioselectivity in the functionalization of this compound for complex molecule synthesis?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., vinyl groups) using silyl ethers.
  • Directed C-H Activation : Utilize palladium catalysts with directing groups (e.g., pyridine) to achieve site-specific modifications .

Q. What are the challenges in characterizing the photophysical properties of this compound, and how can computational tools assist?

  • Methodology :

  • TD-DFT Calculations : Predict UV-Vis absorption maxima and fluorescence emission wavelengths.
  • Experimental Validation : Compare computed spectra with experimental data from UV-Vis and fluorescence spectroscopy .

Data Analysis and Troubleshooting

Q. How should researchers address low yields in large-scale syntheses of this compound?

  • Solutions :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
  • Catalyst Recycling : Immobilize B(3,4,5-ArF)₃ on silica supports to enhance reusability .

Q. What analytical methods are critical for detecting trace impurities in this compound during pharmaceutical intermediate synthesis?

  • Methodology :

  • HPLC-MS : Detect and quantify impurities at ppm levels.
  • X-ray Crystallography : Resolve structural ambiguities in byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.